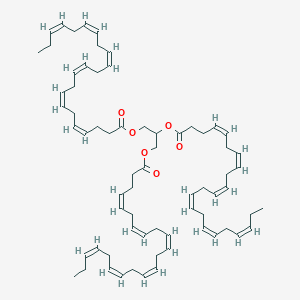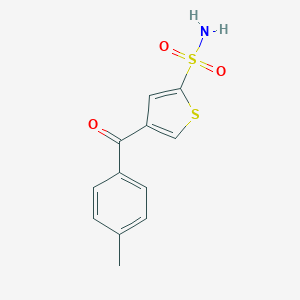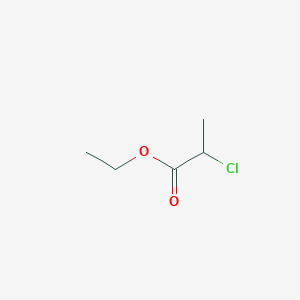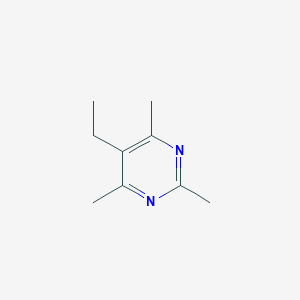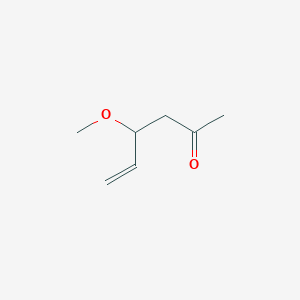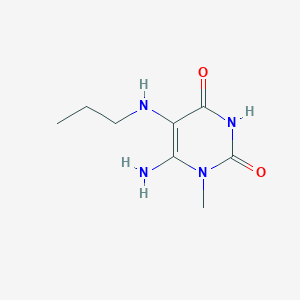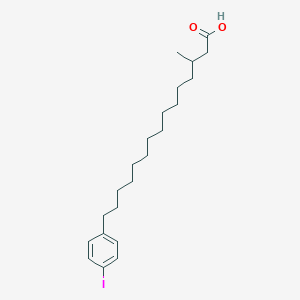
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane is a chemical compound with the molecular formula C11H24O2Si. It is characterized by the presence of a cyclopropane ring substituted with an ethoxy group and a tert-butyldimethylsiloxy group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane typically involves the reaction of cyclopropane derivatives with ethoxy and tert-butyldimethylsiloxy reagents under specific conditions. One common method includes the use of cyclopropane carboxylates as starting materials, which undergo substitution reactions with ethoxy and tert-butyldimethylsiloxy groups in the presence of catalysts. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or tert-butyldimethylsiloxy groups are replaced by other nucleophiles.
Hydrolysis: In the presence of acidic or basic conditions, the compound can undergo hydrolysis to yield cyclopropane derivatives and corresponding alcohols or silanols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the cyclopropane ring and the substituent groups, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane can be compared with other similar compounds, such as:
1-Methoxy-1-(tert-butyldimethylsiloxy)cyclopropane: Similar structure but with a methoxy group instead of an ethoxy group.
1-Ethoxy-1-(trimethylsiloxy)cyclopropane: Similar structure but with a trimethylsiloxy group instead of a tert-butyldimethylsiloxy group.
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclobutane: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
The uniqueness of this compound lies in its specific combination of substituent groups and the cyclopropane ring, which imparts distinct reactivity and properties.
Propiedades
Número CAS |
117726-73-5 |
|---|---|
Fórmula molecular |
C11H24O2Si |
Peso molecular |
216.39 g/mol |
Nombre IUPAC |
tert-butyl-(1-ethoxycyclopropyl)oxy-dimethylsilane |
InChI |
InChI=1S/C11H24O2Si/c1-7-12-11(8-9-11)13-14(5,6)10(2,3)4/h7-9H2,1-6H3 |
Clave InChI |
NHLLTCZAWPDZSM-UHFFFAOYSA-N |
SMILES |
CCOC1(CC1)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CCOC1(CC1)O[Si](C)(C)C(C)(C)C |
Sinónimos |
Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



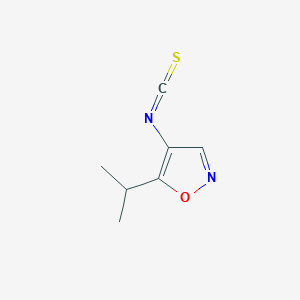
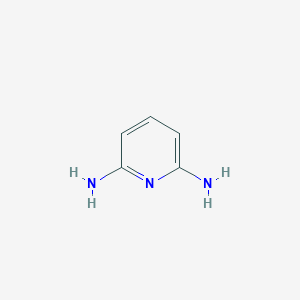
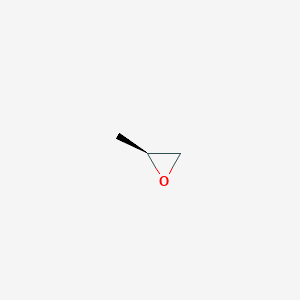
![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)
